6-Methylpyridine-2,4-diamine
Overview
Description
6-Methylpyridine-2,4-diamine is an organic compound belonging to the class of pyridine derivatives It features a pyridine ring substituted with a methyl group at the 6-position and amino groups at the 2- and 4-positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylpyridine-2,4-diamine typically involves the functionalization of pyridine derivatives. One common method is the nucleophilic substitution reaction where a suitable pyridine precursor undergoes substitution with amino groups. For instance, starting from 2,4-dichloro-6-methylpyridine, the chlorine atoms can be replaced by amino groups using ammonia or other amine sources under appropriate conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic substitution reactions, often catalyzed by transition metals to enhance yield and selectivity. The use of continuous flow reactors can also improve efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 6-Methylpyridine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it into more reduced forms, such as amines or hydrazines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution with alkyl halides can produce N-alkylated pyridine derivatives .
Scientific Research Applications
6-Methylpyridine-2,4-diamine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and ligands for metal complexes.
Biology: The compound is used in the study of enzyme inhibitors and as a precursor for biologically active molecules.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-Methylpyridine-2,4-diamine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
2,4-Diaminopyridine: Similar structure but lacks the methyl group at the 6-position.
6-Methylpyridine-3,5-diamine: Similar structure but with amino groups at different positions.
2,6-Diaminopyridine: Similar structure but with amino groups at the 2- and 6-positions.
Uniqueness: 6-Methylpyridine-2,4-diamine is unique due to the specific positioning of its functional groups, which can influence its reactivity and interaction with other molecules. The presence of the methyl group at the 6-position can also affect its electronic properties and steric hindrance, making it distinct from other pyridine derivatives .
Properties
IUPAC Name |
6-methylpyridine-2,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-4-2-5(7)3-6(8)9-4/h2-3H,1H3,(H4,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INKPXAOFFJVLKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80630046 | |
Record name | 6-Methylpyridine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80630046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89464-77-7 | |
Record name | 6-Methylpyridine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80630046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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